molecular formula C20H21N3O5S B2630388 N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-91-0

N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B2630388
CAS No.: 688053-91-0
M. Wt: 415.46
InChI Key: QGXHKVHWGVRXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a potent and selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. DDR1 signaling plays a critical role in fundamental cellular processes including proliferation, adhesion, and extracellular matrix remodeling . Its dysregulation is implicated in the pathogenesis of various diseases, particularly fibrotic conditions and cancer progression. This compound exerts its effect by potently binding to the kinase domain of DDR1, thereby blocking its collagen-induced autophosphorylation and subsequent downstream signaling cascades . In research settings, this inhibitor is a valuable tool for dissecting the specific contributions of DDR1 in pancreatic ductal adenocarcinoma (PDAC) where it has been shown to disrupt the fibrotic tumor microenvironment and enhance chemosensitivity . Its application extends to investigations of idiopathic pulmonary fibrosis, liver fibrosis, and other pathologies driven by aberrant collagen-DDR1 interactions, providing researchers with a means to probe novel therapeutic strategies.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c24-18(21-11-13-5-4-8-26-13)6-2-1-3-7-23-19(25)14-9-16-17(28-12-27-16)10-15(14)22-20(23)29/h4-5,8-10H,1-3,6-7,11-12H2,(H,21,24)(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXHKVHWGVRXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure. Reagents such as anthranilic acid derivatives and isocyanates are often used under conditions like reflux in organic solvents.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Hexanamide Chain: This step involves the coupling of the quinazolinone core with a hexanoyl chloride or hexanoic acid derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various N-substituted amides.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves multi-step reactions that typically start from readily available precursors. The structural characterization is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.
  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : To identify functional groups present in the compound.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit significant antimicrobial activities. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways related to cell proliferation and survival .

Antimicrobial Evaluation

A study conducted by Al-shayea et al. synthesized several derivatives of similar compounds and tested their antimicrobial efficacy against a panel of microorganisms. The results indicated that certain derivatives exhibited higher activity due to the presence of specific functional groups such as cyano and amide groups .

CompoundActivity Against BacteriaActivity Against Fungi
Compound AModerateHigh
Compound BHighModerate
N-(furan-2-ylmethyl)-6-(...)HighHigh

Anticancer Activity

In another investigation focused on anticancer activity, derivatives of quinazoline were assessed for their cytotoxic effects on various cancer cell lines. The results demonstrated that modifications at specific positions on the quinazoline ring significantly enhanced cytotoxicity compared to unmodified structures .

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and possibly covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Quinazoline Derivatives

The target compound shares structural similarities with several quinazoline-based analogs (Table 1). These analogs differ primarily in substituent groups, which influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Quinazoline Derivatives
Compound Name Core Structure Substituent at Position 6 Terminal Amide Group Key References
Target Compound [1,3]dioxolo[4,5-g]quinazolin-7(8H)-one Thioxo (C=S) N-(furan-2-ylmethyl)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide [1,3]dioxolo[4,5-g]quinazolin-7(8H)-one Sulfanyl-ethyl-methoxyethylamino N-[2-(3,4-dimethoxyphenyl)ethyl]
N-(4-methoxybenzyl)-6-[6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide [1,3]dioxolo[4,5-g]quinazolin-7(8H)-one (4-Nitrobenzyl)thio N-(4-methoxybenzyl)
Furamide analog (Alfuzosin impurity) Quinazoline-2,4-diamine Furan-2-carboxamide N-(3-aminopropyl)

Functional Group Impact on Properties

Thioxo vs. Sulfanyl Groups
  • This could improve binding affinity to cysteine-rich enzyme active sites .
Terminal Amide Modifications
  • 3,4-Dimethoxyphenethyl (): The methoxy groups enhance solubility via polar interactions but may increase susceptibility to oxidative metabolism .

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable in the provided evidence, structural analogs offer insights:

  • Alfuzosin-related compounds (): The presence of a furan carboxamide analog as an Alfuzosin impurity suggests that the target compound’s furan substituent may share metabolic pathways or receptor interactions relevant to α1-adrenergic antagonism .
  • Nitrobenzylthio analogs (): The nitro group in such compounds is often associated with antimicrobial or antiproliferative activity, hinting at possible therapeutic directions for the target compound .

Biological Activity

Molecular Formula

  • C : 20
  • H : 22
  • N : 4
  • O : 4
  • S : 1

Molecular Weight

  • Approximately 378.46 g/mol .

Structure Overview

The compound features a furan ring, a quinazoline moiety, and a thioxo group, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds derived from quinazoline structures have been tested against several human cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
    • PC3 (prostate cancer)

In these assays, certain derivatives showed IC50 values in the micromolar range, indicating effective inhibition of cell growth without significant toxicity to normal cells .

The proposed mechanism of action for quinazoline derivatives involves the inhibition of specific kinases that are crucial for tumor growth and proliferation. For example:

  • Kinase Inhibition : The compound may inhibit kinases such as DYRK1A and GSK-3β, which play roles in cell cycle regulation and apoptosis. The inhibition of these pathways can lead to reduced cell viability in tumor cells .

Synthetic Pathways

The synthesis of this compound has been achieved through various synthetic routes involving:

  • Condensation Reactions : Utilizing furan derivatives and quinazoline precursors.
  • Thioamide Formation : Introducing sulfur functionalities via thioamide intermediates.

These methods have been optimized to enhance yield and purity while minimizing byproducts .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of a series of quinazoline derivatives similar to the target compound. The results demonstrated that several compounds exhibited potent cytotoxicity against multiple cancer cell lines with minimal effects on normal cells. The most effective compounds had IC50 values below 10 µM .

Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of related quinazoline compounds. It was found that modifications in the molecular structure significantly affected their inhibitory activity against specific kinases. Notably, compounds with thioxo groups showed enhanced potency against DYRK1A and GSK-3β compared to their non-thioxo counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.